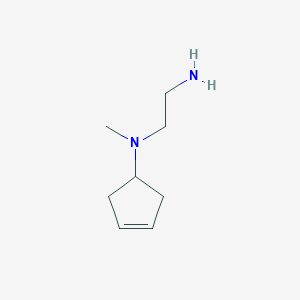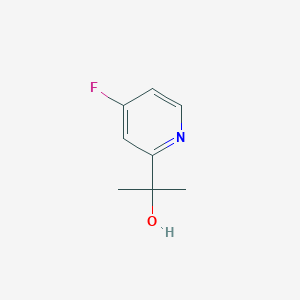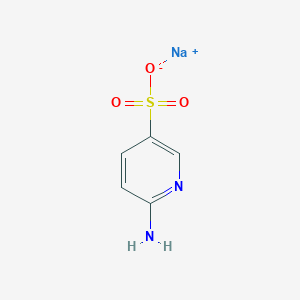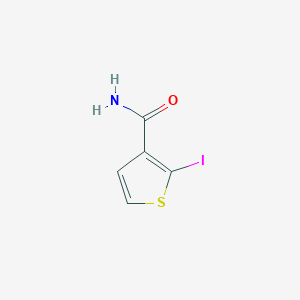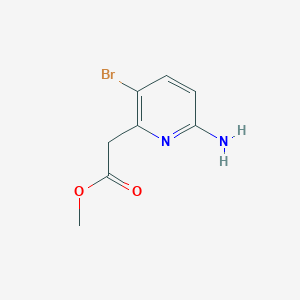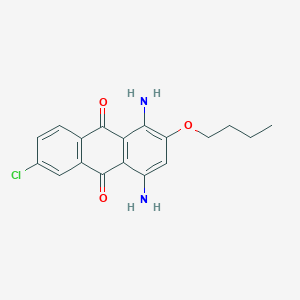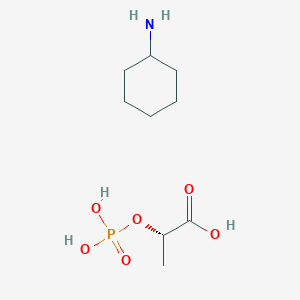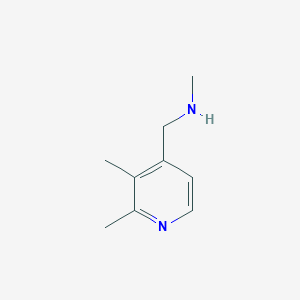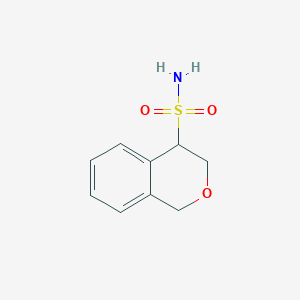
Isochroman-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isochroman-4-sulfonamide is a chemical compound that belongs to the class of isochromans, which are cyclic benzyl ethers. Isochromans are known for their attractive properties and are frequently found in both natural and synthesized bioactive compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of isochroman-4-sulfonamide typically involves the oxidative transformation of the benzylic carbon of isochromans. One common method is the cross-dehydrogenative coupling between isochromans and nucleophiles using an electronically tuned nitroxyl radical catalyst. This method effectively promotes the oxidation of benzylic ethers and allows for the modification of isochromans via oxidative C–N bond formation at ambient temperature .
Industrial Production Methods: Industrial production methods for this compound often involve the use of transition-metal-catalyzed reactions and organocatalytic methods. These methods are preferred due to their high level of safety and environmentally benign nature . The use of nitroxyl-type catalysts, such as 2,2,6,6-tetramethylpiperidine N-oxyl (TEMPO) and 2-azaadamantane N-oxyl (AZADO), has been reported for the oxidation of alcohols and other functional groups .
Analyse Des Réactions Chimiques
Types of Reactions: Isochroman-4-sulfonamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The oxidative transformation of the benzylic carbon is one of the most effective ways to synthesize isochromans functionalized at the α-position with respect to the oxygen atom .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include nitroxyl radical catalysts, potassium carbonate, and dichloromethane. The reactions are typically carried out at room temperature .
Major Products Formed: The major products formed from the reactions involving this compound include functionalized isochromans with various substituents at the α-position. These products are often used as intermediates in the synthesis of more complex compounds .
Applications De Recherche Scientifique
Isochroman-4-sulfonamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various bioactive compounds. In biology, it has been studied for its potential cardioprotective effects, particularly in the treatment of cardiac hypertrophy . In medicine, it is being explored as a potential drug candidate for various diseases. In industry, it is used in the production of polymers and other materials .
Mécanisme D'action
The mechanism of action of isochroman-4-sulfonamide involves the oxidative transformation of the benzylic carbon. This transformation is facilitated by the use of nitroxyl radical catalysts, which promote the oxidation of benzylic ethers. The rate-determining step involves the hydride transfer from the benzylic C–H bond to the oxygen of the oxoammonium ion, resulting in the formation of hydroxyamine and oxocarbenium cation intermediates .
Comparaison Avec Des Composés Similaires
Isochroman-4-sulfonamide can be compared with other similar compounds, such as isochroman-4-one and various isochroman derivatives. These compounds share similar structural motifs but differ in their functional groups and reactivity. This compound is unique due to its sulfonamide functional group, which imparts distinct chemical and biological properties .
List of Similar Compounds:- Isochroman-4-one
- 3,4-Dihydro-4,5,8-trihydroxy-3-methylisocoumarin
- Tetrahydroisoquinolines
Propriétés
Formule moléculaire |
C9H11NO3S |
|---|---|
Poids moléculaire |
213.26 g/mol |
Nom IUPAC |
3,4-dihydro-1H-isochromene-4-sulfonamide |
InChI |
InChI=1S/C9H11NO3S/c10-14(11,12)9-6-13-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2,(H2,10,11,12) |
Clé InChI |
GUWWXVWWKRSBEZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2=CC=CC=C2CO1)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



